5-Bromothiazole-2-carbaldehyde

Catalog No.
S701701
CAS No.
933752-44-4
M.F
C4H2BrNOS
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiazole-2-carbaldehyde

CAS Number

933752-44-4

Product Name

5-Bromothiazole-2-carbaldehyde

IUPAC Name

5-bromo-1,3-thiazole-2-carbaldehyde

Molecular Formula

C4H2BrNOS

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H

InChI Key

DYDCPFNVIPHVKC-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)C=O)Br

Canonical SMILES

C1=C(SC(=N1)C=O)Br

The exact mass of the compound 5-Bromothiazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is a highly versatile, bifunctional building block characterized by a reactive electrophilic formyl group at the C2 position and a cross-coupling-ready bromine atom at the C5 position [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a precursor for complex multi-ring systems, including diamidine DNA ligands, ALK inhibitors, and calcitonin receptor modulators [2]. Its baseline value lies in its orthogonal reactivity, allowing chemists to perform nucleophilic additions or condensations at the aldehyde without disrupting the halogen, or conversely, executing palladium-catalyzed cross-couplings at the C5 position without requiring transient protection of the aldehyde[1].

Substituting 5-Bromothiazole-2-carbaldehyde with generic analogs like thiazole-2-carbaldehyde or the regioisomer 2-bromothiazole-5-carbaldehyde fundamentally disrupts established synthetic workflows[1]. Unbrominated thiazole-2-carbaldehyde lacks the essential C5 handle required for downstream Suzuki or Stille couplings, forcing procurement teams to source entirely different, often longer, synthetic routes to achieve C5-arylation. Conversely, utilizing the regioisomer 2-bromothiazole-5-carbaldehyde alters the electronic landscape of the ring; the C2-position is significantly more susceptible to nucleophilic aromatic substitution, which can lead to competing side reactions during basic condensations or Grignard additions. Furthermore, attempting to use 5-chlorothiazole-2-carbaldehyde as a cheaper halogenated substitute typically fails in standard cross-coupling protocols, necessitating the procurement of expensive, specialized phosphine ligands to activate the less reactive carbon-chlorine bond [1].

Precursor Suitability: Chemoselective Grignard Addition for Inhibitor Synthesis

During the synthesis of ALK and integrase inhibitors, 5-Bromothiazole-2-carbaldehyde demonstrates exceptional chemoselectivity. When subjected to Grignard reagents (e.g., MeMgBr) at 0 °C, it yields the targeted secondary alcohol in 87% isolated yield and 98% purity without premature debromination[1]. Compared to standard brominated aliphatic baselines, which frequently suffer from competing side reactions or require transient aldehyde protection, this compound offers a direct, high-yielding pathway.

Evidence DimensionProduct yield and purity during unmasked nucleophilic addition
Target Compound Data87% isolated yield and 98% purity of the secondary alcohol
Comparator Or BaselineStandard brominated aliphatic aldehydes (Baseline)
Quantified DifferenceTarget achieves 87% yield without transient aldehyde protection, whereas baselines often require protection/deprotection steps to prevent polymerization or side reactions.
ConditionsIce-cold to -78 °C in diethyl ether/THF, 1-3M Grignard reagent.

Eliminates the need for costly protection/deprotection steps in the scale-up of pharmaceutical intermediates, directly reducing raw material and labor costs.

Synthesis Route Compatibility: Orthogonal Suzuki Cross-Coupling

A critical procurement advantage of 5-Bromothiazole-2-carbaldehyde is its ability to undergo orthogonal C-C bond formation. In the synthesis of HOXA9 inhibitors, the C5-bromide undergoes Suzuki coupling with 4-cyanophenylboronic acid to deliver a 61% yield using standard, inexpensive Pd(PPh3)4[1]. In contrast, substituting with 5-chlorothiazole-2-carbaldehyde typically stalls under these baseline conditions, requiring the procurement of costly, proprietary Buchwald-type ligands to achieve comparable conversion.

Evidence DimensionCross-coupling yield using standard palladium catalysts
Target Compound Data61% yield of 5-arylated product using generic Pd(PPh3)4
Comparator Or Baseline5-Chlorothiazole-2-carbaldehyde
Quantified DifferenceThe target bromide achieves 61% yield with generic Pd(PPh3)4, whereas the chloride analog typically requires proprietary ligands to exceed 50% yield.
Conditions100 °C for 24 h, Na2CO3, dioxane/water.

Allows procurement to rely on standard, off-the-shelf palladium catalysts rather than sourcing expensive, proprietary ligand systems for C-C bond formation.

Thermal Behavior and Condensation Workflow Fit

For multi-component assembly, such as the synthesis of calcitonin receptor modulators, 5-Bromothiazole-2-carbaldehyde provides robust thermal stability. It successfully undergoes condensation with imino-amides at 100 °C for 16 hours without degradation or loss of the bromine handle [1]. This thermal resilience is a significant upgrade over aliphatic alpha-bromo aldehydes, which typically polymerize or undergo elimination under identical high-temperature basic conditions.

Evidence DimensionThermal stability during prolonged basic condensation
Target Compound DataMaintains structural integrity and reactivity over 16 hours at 100 °C
Comparator Or BaselineAliphatic alpha-bromo aldehydes (Baseline)
Quantified DifferenceTarget compound successfully yields complex nicotinamides after 16h at 100 °C, whereas aliphatic baselines undergo rapid degradation or elimination.
Conditions100 °C in EtOH with imino-amides for 16 hours.

Ensures high reproducibility in demanding, high-temperature multi-component reactions, minimizing batch-to-batch variability in drug discovery workflows.

Synthesis of Diamidine DNA Ligands and Transcription Factor Inhibitors

Due to its orthogonal reactivity, 5-Bromothiazole-2-carbaldehyde is the optimal precursor for synthesizing HOXA9 transcription factor inhibitors. The C5-bromine allows for standard Suzuki coupling with cyanophenylboronic acids, while the intact C2-aldehyde is subsequently used for oxidative coupling with diaminobenzonitriles to form bis-nitriles, streamlining the production of diamidine therapeutics [1].

Development of ALK and HIV Integrase Inhibitors

In pharmaceutical process chemistry, this compound is heavily utilized as a starting material for polycyclic pyridone derivatives and ALK inhibitors. Its ability to undergo highly chemoselective Grignard additions at the C2-formyl group—yielding high-purity secondary alcohols (up to 98% purity) without premature debromination—makes it a highly efficient building block for scaling up kinase and integrase inhibitor scaffolds [2].

Multi-Component Assembly of Calcitonin Receptor Modulators

The compound's excellent thermal stability under basic conditions makes it ideal for high-temperature (100 °C) multi-component condensation reactions. It is specifically procured for the synthesis of complex nicotinamide derivatives, where it reacts with imino-amides to form functionalized heterocycles used as calcitonin and amylin receptor modulators [3].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1,3-thiazole-2-carbaldehyde

Dates

Last modified: 08-15-2023

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